molecular formula C11H19NO2 B11899157 8A-aminodecahydronaphthalene-4a-carboxylic acid

8A-aminodecahydronaphthalene-4a-carboxylic acid

Cat. No.: B11899157
M. Wt: 197.27 g/mol
InChI Key: VDXSNQYDIKMFJS-UHFFFAOYSA-N
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Description

8A-Aminodecahydronaphthalene-4a-carboxylic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by a decahydronaphthalene core with an amino group at the 8A position and a carboxylic acid group at the 4a position. Its intricate structure makes it a subject of interest in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8A-aminodecahydronaphthalene-4a-carboxylic acid typically involves multi-step organic reactions. One common method includes the hydrogenation of naphthalene derivatives followed by functional group transformations to introduce the amino and carboxylic acid groups. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to optimize efficiency and scalability. The use of robust catalysts and automated systems helps in maintaining consistent quality and reducing production costs .

Chemical Reactions Analysis

Types of Reactions: 8A-Aminodecahydronaphthalene-4a-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include nitro derivatives, alcohols, aldehydes, and amides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

8A-Aminodecahydronaphthalene-4a-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 8A-aminodecahydronaphthalene-4a-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, the amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The carboxylic acid group can participate in ionic interactions, further modulating the compound’s biological effects .

Properties

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

8a-amino-1,2,3,4,5,6,7,8-octahydronaphthalene-4a-carboxylic acid

InChI

InChI=1S/C11H19NO2/c12-11-7-3-1-5-10(11,9(13)14)6-2-4-8-11/h1-8,12H2,(H,13,14)

InChI Key

VDXSNQYDIKMFJS-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CCCCC2(C1)C(=O)O)N

Origin of Product

United States

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